REACTION_CXSMILES
|
C1(C2C=CC([CH:8]=[O:9])=CC=2)CC1.Br[C:13]1[CH:18]=[CH:17][C:16]([C:19]2([CH3:22])[CH2:21][CH2:20]2)=[C:15]([Cl:23])[CH:14]=1.[Li]CCCC.CN(C=O)C>>[Cl:23][C:15]1[CH:14]=[C:13]([CH:18]=[CH:17][C:16]=1[C:19]1([CH3:22])[CH2:21][CH2:20]1)[CH:8]=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C1(CC1)C)Cl
|
Name
|
|
Quantity
|
980 μL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
443 μL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The isolated residue was purified by flash column chromatography (1:9 ether:pentane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=O)C=CC1C1(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176 mg | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |